molecular formula C10H8F3N3O2 B7630852 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one

Cat. No. B7630852
M. Wt: 259.18 g/mol
InChI Key: KXECSQFUXBPQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as protein kinases and proteases. This inhibition leads to a decrease in the activity of these enzymes, which can have a significant impact on various cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one are still being studied. However, it has been found to have potent inhibitory effects on certain enzymes, which can have a significant impact on various cellular processes. This compound has also been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one in lab experiments is its potent inhibitory effects on certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the study of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one. One potential direction is the development of new drugs based on this compound. Another direction is the study of its potential use in the treatment of various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one involves a series of chemical reactions. One of the most commonly used methods for the synthesis of this compound is the reaction between 5-methyl-3-oxazolidinone and 2-chloro-6-(trifluoromethyl)pyridazine. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.

Scientific Research Applications

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one has found numerous applications in scientific research. It has been studied for its potential use in the development of new drugs, as well as in the fields of biochemistry and molecular biology. This compound has been found to have potent inhibitory effects on certain enzymes, making it a potential target for drug development.

properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c1-6-4-7(15-18-6)5-16-9(17)3-2-8(14-16)10(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXECSQFUXBPQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-6-(trifluoromethyl)pyridazin-3-one

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